4-{[(2-Methylpropyl)amino]methyl}phenol
Overview
Description
4-{[(2-Methylpropyl)amino]methyl}phenol is an organic compound with the molecular formula C10H15NO It consists of a phenolic ring substituted with a 2-methylpropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Methylpropyl)amino]methyl}phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of phenol with 2-methylpropylamine. The reaction typically requires an acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction conditions are essential to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Methylpropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-{[(2-Methylpropyl)amino]methyl}phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(2-Methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activities. The amino group can form ionic bonds with negatively charged sites on biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: Similar structure but with different substituents on the phenolic ring.
4-Hydroxyphentermine: Contains a similar phenolic structure with an amino group.
Uniqueness
4-{[(2-Methylpropyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2-methylpropylamino)methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)7-12-8-10-3-5-11(13)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLVZRFDXGBCCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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